Product packaging for [1,2,5]Oxadiazolo[3,4-f]quinoxaline(Cat. No.:CAS No. 71630-83-6)

[1,2,5]Oxadiazolo[3,4-f]quinoxaline

Cat. No.: B3357223
CAS No.: 71630-83-6
M. Wt: 172.14 g/mol
InChI Key: ZMPRYKCPPBGTLQ-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazolo[3,4-f]quinoxaline is a useful research compound. Its molecular formula is C8H4N4O and its molecular weight is 172.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N4O B3357223 [1,2,5]Oxadiazolo[3,4-f]quinoxaline CAS No. 71630-83-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2,5]oxadiazolo[3,4-f]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O/c1-2-6-8(12-13-11-6)7-5(1)9-3-4-10-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPRYKCPPBGTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C3=NC=CN=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562516
Record name [1,2,5]Oxadiazolo[3,4-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71630-83-6
Record name [1,2,5]Oxadiazolo[3,4-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Fused Heterocycles in Advanced Materials Science

Fused heterocyclic compounds, characterized by the sharing of one or more edges between multiple rings, are instrumental in the design of advanced materials. Their rigid, planar structures and extended π-conjugated systems give rise to a host of desirable properties. Nitrogen-containing heterocycles, in particular, are of immense interest due to the ability of nitrogen atoms to modulate electronic properties and facilitate intermolecular interactions, such as hydrogen bonding. nih.gov

These structural motifs are integral to a wide array of applications, including:

Pharmaceuticals: A significant percentage of FDA-approved drugs feature nitrogen heterocycles, highlighting their importance in medicinal chemistry. nih.govmsesupplies.com

Agrochemicals: Over 70% of modern crop protection agents incorporate heterocyclic structures containing nitrogen. msesupplies.com

Dyes and Pigments: Nitrogen heterocycles are fundamental components in the synthesis of a variety of dyes, including those used in textiles and advanced optoelectronics. msesupplies.com

Corrosion Inhibitors: The presence of nitrogen and other heteroatoms allows these molecules to effectively interact with metal surfaces, preventing corrosion. msesupplies.com

Energetic Materials: The fusion of polynitrogen heterocyclic cores can lead to the development of high-energy-density materials with enhanced performance and reduced sensitivity. sciengine.com

The ability to fine-tune the properties of these materials by modifying the constituent heterocyclic rings and their substituents makes them a fertile ground for scientific exploration and technological innovation. nih.gov

Overview Ofmdpi.comnih.govnih.govoxadiazolo 3,4 F Quinoxaline As a Core Scaffold

mdpi.comnih.govnih.govOxadiazolo[3,4-f]quinoxaline, also known as furazano[3,4-f]quinoxaline, is a fused heterocyclic system comprising a quinoxaline (B1680401) ring and a 1,2,5-oxadiazole (furazan) ring. This unique combination of a well-established electron-deficient quinoxaline core with the energetic and electron-withdrawing furazan (B8792606) ring results in a scaffold with distinct electronic characteristics.

The fusion of these two rings creates a molecule with potential applications in various fields. The quinoxaline moiety itself is a versatile building block known for its diverse biological activities and use in functional materials. mdpi.comipp.ptwikipedia.org The 1,2,5-oxadiazole ring is recognized for its use in high-energy-density materials and as a bioisostere in medicinal chemistry. nih.govwikipedia.org The combination of these two entities in mdpi.comnih.govnih.govOxadiazolo[3,4-f]quinoxaline suggests a synergistic enhancement of their individual properties, making it a compelling target for research and development.

Historical Context of Quinoxaline and Oxadiazole Fusion Chemistry

Direct Synthesis Strategies of thewikipedia.orgname-reaction.comrsc.orgOxadiazolo[3,4-f]quinoxaline Core

The construction of the fused wikipedia.orgname-reaction.comrsc.orgOxadiazolo[3,4-f]quinoxaline core relies on established principles of heterocyclic chemistry, primarily involving condensation and cyclization reactions to assemble the quinoxaline portion onto a pre-existing oxadiazole (furazan) ring.

The most prevalent and versatile method for synthesizing the quinoxaline ring system is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. libretexts.orgorganic-chemistry.org This reaction is widely applicable and can be performed under various conditions, often catalyzed by acids or metal catalysts. libretexts.org For the synthesis of the target molecule, this would involve the condensation of a 1,2-diamino-furazan derivative with an appropriate dicarbonyl compound.

A related strategy involves the one-step amide condensation reaction between 3,4-diaminofurazan (B49099) and oxalic acid to produce wikipedia.orgname-reaction.comrsc.orgoxadiazolo[3,4-b]pyrazine-5,6-(1H,3H)-dione, a structurally similar fused system. rsc.org This highlights how functionalized furazan precursors can be used to build adjacent heterocyclic rings through condensation. The synthesis of quinoxaline derivatives can be achieved using various catalysts such as zinc triflate, which allows the reaction to proceed efficiently at room temperature. organic-chemistry.org

Intramolecular cyclization offers a powerful method for constructing the final ring of the polycyclic wikipedia.orgname-reaction.comrsc.orgOxadiazolo[3,4-f]quinoxaline system. A key approach involves the acid-catalyzed intramolecular cyclization of aryl-substituted 5-([1,1′-biphenyl]-2-yl)- wikipedia.orgname-reaction.comrsc.orgoxadiazolo[3,4-b]pyrazines. name-reaction.comnih.gov This reaction proceeds through an intermediate which is then oxidized to form the final aromatic dibenzo[f,h]furazano[3,4-b]quinoxaline structure. name-reaction.comnih.gov

The process starts with a precursor like 5-([1,1′-biphenyl]-2-yl)- wikipedia.orgname-reaction.comrsc.orgoxadiazolo[3,4-b]pyrazine, which when treated with a strong acid such as trifluoroacetic acid (CF₃COOH), undergoes cyclization to form a dihydro intermediate. name-reaction.com Subsequent oxidation yields the fully aromatic polycyclic system. name-reaction.com This method is particularly useful for creating asymmetrically substituted derivatives. nih.gov

Table 1: Intramolecular Cyclization of Substituted wikipedia.orgname-reaction.comrsc.orgOxadiazolo[3,4-b]pyrazines This table is interactive. You can sort and filter the data.

Precursor Reaction Conditions Product Yield (%) Reference
5-([1,1'-biphenyl]-2-yl)- wikipedia.orgname-reaction.comrsc.orgoxadiazolo[3,4-b]pyrazine 1) CF₃COOH 2) Oxidation Dibenzo[f,h]furazano[3,4-b]quinoxaline 56-95 name-reaction.com
5-(4'-methoxy-[1,1'-biphenyl]-2-yl)- wikipedia.orgname-reaction.comrsc.orgoxadiazolo[3,4-b]pyrazine 1) CF₃COOH 2) Oxidation 2-Methoxy-dibenzo[f,h]furazano[3,4-b]quinoxaline Good name-reaction.com

Functionalization and Derivatization via Cross-Coupling Reactions

Cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, allowing for the introduction of aryl, amino, and other groups to modify the electronic and physical properties of the molecule.

The Suzuki–Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and a halide or triflate. youtube.com This reaction is extensively used to synthesize the biaryl precursors necessary for the intramolecular cyclization strategies mentioned above (Section 2.1.2).

Specifically, 5-(2-bromophenyl)- wikipedia.orgname-reaction.comrsc.orgoxadiazolo[3,4-b]pyrazine can be coupled with various arylboronic acids using a palladium catalyst, such as Pd(PPh₃)₄, in a suitable solvent like 1,4-dioxane (B91453) to yield the desired 5-([1,1′-biphenyl]-2-yl)- wikipedia.orgname-reaction.comrsc.orgoxadiazolo[3,4-b]pyrazine derivatives. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields. nih.gov This method provides a versatile route to a wide range of substituted precursors for the synthesis of functionalized dibenzo[f,h]furazano[3,4-b]quinoxalines. nih.gov

Table 2: Suzuki-Miyaura Cross-Coupling for Precursor Synthesis This table is interactive. You can sort and filter the data.

Aryl Halide Boronic Acid Catalyst System Product Yield (%) Reference
5-(2-bromophenyl)- wikipedia.orgname-reaction.comrsc.orgoxadiazolo[3,4-b]pyrazine Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane 5-([1,1'-biphenyl]-2-yl)- wikipedia.orgname-reaction.comrsc.orgoxadiazolo[3,4-b]pyrazine 95 nih.gov
5-(2-bromophenyl)- wikipedia.orgname-reaction.comrsc.orgoxadiazolo[3,4-b]pyrazine 4-Methoxyphenylboronic acid Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane 5-(4'-methoxy-[1,1'-biphenyl]-2-yl)- wikipedia.orgname-reaction.comrsc.orgoxadiazolo[3,4-b]pyrazine 91 nih.gov

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgname-reaction.com This reaction has become a fundamental method in organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to yield the arylamine product. libretexts.org

While specific examples of Buchwald-Hartwig amination on the wikipedia.orgname-reaction.comrsc.orgOxadiazolo[3,4-f]quinoxaline core are not detailed in the provided search results, the reaction is widely applied to functionalize halo-substituted quinoxalines and other nitrogen-containing heterocycles. beilstein-journals.org The reaction typically employs a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand (e.g., XPhos, BINAP), and a base such as KOt-Bu or Cs₂CO₃. beilstein-journals.org This methodology could foreseeably be applied to a halogenated wikipedia.orgname-reaction.comrsc.orgOxadiazolo[3,4-f]quinoxaline derivative to introduce primary or secondary amine functionalities, thereby accessing a new class of derivatives.

The Scholl reaction is an oxidative C-H/C-H coupling method used to form an aryl-aryl bond, typically promoted by a Lewis acid and a stoichiometric oxidant. It is particularly useful for synthesizing polycyclic aromatic hydrocarbons and extended π-systems. A facile synthetic protocol for creating polycyclic systems that include the wikipedia.orgname-reaction.comrsc.orgoxadiazolo-[3,4-b]quinoxaline backbone has been developed using an intramolecular Scholl cross-coupling reaction mediated by iron(III) chloride (FeCl₃). beilstein-journals.org This approach enables the fusion of additional aromatic rings onto the core structure, providing a direct route to complex, rigid, and planar molecules suitable for applications in organic electronics. beilstein-journals.org

Direct C–H Functionalization and Oxidative Cyclodehydrogenation

Direct C–H functionalization has emerged as a powerful and atom-economical tool for modifying heterocyclic cores like quinoxaline. This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives, allowing for the direct introduction of new bonds at native C–H sites. For quinoxaline-based structures, this strategy is particularly effective for installing a variety of functional groups.

Recent achievements in this area include the multi-component tandem reactions on quinoxalin-2(1H)-ones, which serve as important precursors. nih.gov For instance, visible-light-induced three-component reactions of quinoxalin-2(1H)-ones, alkenes, and a trifluoromethyl source (like CF₃SO₂Na) can yield 3-trifluoroalkylated quinoxalin-2(1H)-ones at room temperature. nih.gov The mechanism often proceeds through a radical pathway, initiated by an oxidant such as potassium persulfate (K₂S₂O₈), which generates a CF₃ radical. nih.gov This radical then adds to an alkene, and the resulting radical intermediate attacks the quinoxalinone ring.

Table 1: Examples of Direct C–H Functionalization of Quinoxaline Scaffolds

Reaction Type Reactants Reagents/Conditions Product Type Ref
Trifluoroalkylation Quinoxalin-2(1H)-one, Alkene, CF₃SO₂Na K₂S₂O₈, CH₃CN/H₂O 3-Trifluoroalkylquinoxalin-2(1H)-one nih.gov

Another critical strategy for forming the fused heterocyclic system is oxidative cyclodehydrogenation , also known as the Scholl reaction. This method involves an intramolecular C-H/C-H coupling to form a new ring. A related approach has been used for the construction of novel 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives. nih.gov In this sequence, after an initial intermolecular coupling, the final ring is formed through an intramolecular oxidative annulation. nih.gov This type of reaction is typically promoted by an acid in the presence of an oxidant like air. nih.gov A similar principle can be applied to form the oxadiazole ring onto a suitably substituted quinoxaline precursor.

Nucleophilic Aromatic Substitution of Hydrogen (SNH) Approaches

The quinoxaline ring system is electron-deficient, which makes it susceptible to nucleophilic attack. The Nucleophilic Aromatic Substitution of Hydrogen (SNH) is a powerful method for C-H functionalization of such electron-poor heterocycles. nih.govrsc.org This reaction allows for the direct substitution of a hydrogen atom by a nucleophile without the need for a leaving group, typically in the presence of an oxidant to restore aromaticity. rsc.org

One prominent type of SNH reaction is the Vicarious Nucleophilic Substitution (VNS), which utilizes carbanions containing a leaving group at the nucleophilic center. rsc.org Studies on quinoxaline have shown it can undergo VNS reactions with certain carbanions, although quinoxaline N-oxides often show greater reactivity, yielding a variety of derivatives with cyanoalkyl, sulfonylalkyl, or benzyl (B1604629) substituents. rsc.org

A synthetic approach for indolo[2,3-b]quinoxaline derivatives effectively demonstrates the power of intramolecular SNH. nih.gov The strategy involves a sequence of Buchwald–Hartwig cross-coupling followed by an intramolecular SNH annulation. nih.gov This one-pot synthesis allows for the efficient creation of the target polycyclic systems in good yields. nih.gov Similarly, a two-step synthesis for fused systems based on Current time information in Bangalore, IN.nih.govnih.govoxadiazolo[3,4-b]quinoxaline combines SNH with a Scholl reaction, showcasing the versatility of SNH in building complex heterocyclic structures. urfu.ru

Table 2: SNH Reactions for Functionalizing Quinoxaline Systems

SNH Type Nucleophile Substrate Key Features Ref
Intermolecular VNS Nitrile carbanions Quinoxaline Poorly stabilized carbanions give VNS products. rsc.org
Intermolecular VNS Various carbanions Quinoxaline N-oxide More reactive than the parent quinoxaline. rsc.org
Intramolecular SNH In-situ generated amine 2-(Quinoxalin-2-yl)thiophenamine Forms a new fused ring via annulation. nih.gov

Synthesis of Unsymmetrically SubstitutedCurrent time information in Bangalore, IN.nih.govnih.govOxadiazolo[3,4-f]quinoxaline Derivatives

The creation of unsymmetrically substituted derivatives requires a stepwise and regiocontrolled approach. The inherent reactivity patterns of the quinoxaline core can be exploited to achieve this. A common strategy involves starting with a quinoxaline ring that is already unsymmetrically substituted and then building the fused oxadiazole ring.

For example, synthetic routes towards disubstituted oxazolo[5,4-f]quinoxalines, an isomeric system, provide a blueprint. nih.govrsc.org These syntheses start with a precursor like 6-amino-2-chloroquinoxaline. nih.govrsc.org This molecule has two distinct functional groups at different positions, allowing for selective, sequential reactions. The synthesis can proceed through a four-step sequence: iodination at one position, substitution of the chloro group, amidation, and finally a copper-catalyzed cyclization to form the fused ring. nih.govrsc.org By carefully choosing the order of reactions and the reagents, one can control the final substitution pattern.

Applying this logic to the Current time information in Bangalore, IN.nih.govnih.govOxadiazolo[3,4-f]quinoxaline core, one could envision a pathway starting from an unsymmetrical diamino-quinoxaline precursor. Sequential condensation or oxidation reactions could then be used to form the oxadiazole ring in a controlled manner. The methods described previously, such as direct C-H functionalization and SNH, can also be applied to an existing Current time information in Bangalore, IN.nih.govnih.govOxadiazolo[3,4-f]quinoxaline core, where the directing effects of the fused ring system and any existing substituents would determine the position of the new functional group, leading to unsymmetrical products.

Table 3: Conceptual Pathway for Unsymmetrical Derivative Synthesis

Step Action Starting Material Intermediate/Product Purpose
1 Nitration Substituted 2-chloroquinoxaline Nitro-2-chloroquinoxaline derivative Introduce first functional group precursor.
2 Nucleophilic Substitution Nitro-2-chloroquinoxaline derivative Nitro-2-aminoquinoxaline derivative Introduce second functional group precursor.
3 Reduction Nitro-2-aminoquinoxaline derivative Diaminoquinoxaline derivative Prepare for cyclization.

Preparation of Push-Pull Chromophores and Electron-Withdrawing Units

The Current time information in Bangalore, IN.nih.govnih.govOxadiazolo[3,4-f]quinoxaline core is a potent electron-withdrawing unit, making it an excellent building block for "push-pull" chromophores. These molecules, characterized by an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge (D-π-A), are crucial for applications in nonlinear optics (NLO) and optoelectronics. nih.gov The quinoxaline fragment itself is a known electron-withdrawing substituent, and the fusion of the highly electron-deficient oxadiazole ring enhances this property significantly. nih.gov

The synthesis of such chromophores involves attaching suitable donor moieties to the acceptor core. A versatile approach for synthesizing D-π-A′-π-A chromophores uses the quinoxaline core as an auxiliary acceptor (A'). nih.gov This involves multi-step procedures to build complex molecules. Key reactions include:

Vilsmeier-Haack formylation: To introduce aldehyde groups that can be further functionalized. nih.gov

Wittig or Horner-Wadsworth-Emmons reaction: To form carbon-carbon double bonds, extending the π-system. nih.gov

Heck reaction: A palladium-catalyzed cross-coupling to connect different aromatic or vinylic fragments. nih.gov

Knoevenagel condensation: To link the final acceptor group to the π-bridge. nih.gov

A modern and efficient method for synthesizing push-pull systems is through "click chemistry," such as a formal [2+2] cycloaddition, which allows for the rapid assembly of complex chromophores in a single step with high yields. thieme-connect.de By employing these synthetic strategies, a wide range of push-pull chromophores can be designed, where the Current time information in Bangalore, IN.nih.govnih.govOxadiazolo[3,4-f]quinoxaline unit acts as a powerful electron acceptor, enabling the tuning of the molecule's photophysical and electronic properties.

Table 4: Synthetic Reactions for Building Push-Pull Chromophores

Reaction Purpose Example Reactants Result Ref
Wittig Reaction C=C bond formation (π-bridge) Aldehyde-functionalized quinoxaline + Phosphonium ylide Styryl-quinoxaline derivative nih.gov
Heck Reaction C-C bond coupling (π-bridge) Olefin + Halogenated quinoxaline Extended π-conjugated system nih.gov
Knoevenagel Condensation Final D-π-A assembly Aldehyde-functionalized D-π unit + Active methylene (B1212753) acceptor D-π-A Chromophore nih.gov

Photophysical Properties and Optical Spectroscopy

The photophysical properties of nih.govnih.govrsc.orgoxadiazolo[3,4-f]quinoxaline and its derivatives are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectra of nih.govnih.govrsc.orgoxadiazolo[3,4-f]quinoxaline derivatives typically exhibit strong absorption bands in the range of 270-415 nm. For instance, theoretical studies on derivatives of 2-(2-hydroxyphenyl)-1,3,4-oxadiazole, a related class of compounds, show absorption wavelengths that can be tuned by introducing different chemical fragments. nih.gov Specifically, a derivative incorporating a thieno[3,4-b]quinoxaline fragment is expected to show a bathochromic (red) shift in its absorption spectrum compared to the parent compound. nih.gov

In a study of quinoxaline-based compounds, the maximum absorption peaks were observed to red-shift with an increase in the degree of conjugation. scholaris.ca For example, introducing an electron-rich biphenyl (B1667301) group can cause a significant red-shift in the absorption peak due to intramolecular charge transfer (ICT). scholaris.ca The solvent can also influence the absorption spectra; as solvent polarity increases, the maximum absorption peak of some quinoxaline derivatives redshifts. scholaris.ca For example, one compound showed a shift from 364 nm in non-polar cyclohexane (B81311) to 374 nm in the highly polar solvent DMSO. scholaris.ca

Theoretical calculations using time-dependent density functional theory (TD-DFT) on certain quinoxalinone derivatives predicted intramolecular electronic transitions (n→π*) at around 415 nm. ias.ac.in The specific absorption characteristics are highly dependent on the substituents attached to the quinoxaline core.

Table 1: UV-Vis Absorption Data for Selected Quinoxaline Derivatives

CompoundSolventλ_max (nm)Reference
Quinoxaline Derivative 1Cyclohexane364 scholaris.ca
Quinoxaline Derivative 1DMSO374 scholaris.ca
Quinoxaline Derivative 2THF371 scholaris.ca
Quinoxaline Derivative 3THF369 scholaris.ca
Quinoxaline Derivative 4THF367 scholaris.ca
Quinoxalinone DerivativeEthanol~415 ias.ac.in

Emission Spectroscopy and Fluorescence Quantum Yields

nih.govnih.govrsc.orgOxadiazolo[3,4-f]quinoxaline systems and their analogs often exhibit strong fluorescence, making them attractive as emitter materials. rsc.org The emission wavelengths and fluorescence quantum yields (Φ_F) are highly sensitive to the molecular structure and the surrounding environment.

For example, a series of 1,3,4-oxadiazole derivatives demonstrated emission bands in the range of 356-373 nm with high quantum yields, from 31.61% to 90.77%, in chloroform (B151607) solution. nih.gov Another study on 2-aryl-perfluorobenzoxazoles reported fluorescence quantum yields up to 99%. rsc.org The introduction of different substituents can significantly impact the emission properties. For instance, in a series of nih.govnih.govscholaris.catriazolo[4,3-c]quinazolines, a trifluoromethylphenyl group was found to be crucial for achieving high quantum yields, with one derivative exhibiting a Φ_F of 94% in toluene (B28343). mdpi.com

The solvent also plays a critical role. For some quinoxaline derivatives, the fluorescence spectrum redshifts as the solvent polarity increases. scholaris.ca For example, one compound's emission peak shifted from 417 nm in cyclohexane to 442 nm in DMSO. scholaris.ca

Table 2: Fluorescence Data for Selected Heterocyclic Compounds

Compound ClassSolventEmission Range (nm)Quantum Yield (Φ_F)Reference
1,3,4-Oxadiazole DerivativesChloroform356-37331.61% - 90.77% nih.gov
2-Aryl-perfluorobenzoxazolesNot specifiedNot specifiedup to 99% rsc.org
nih.govnih.govscholaris.caTriazolo[4,3-c]quinazolinesTolueneNot specifiedup to 94% mdpi.com
Quinoxaline DerivativeCyclohexane417Not specified scholaris.ca
Quinoxaline DerivativeDMSO442Not specified scholaris.ca

Solvatochromism and Stokes Shift Analysis

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a prominent feature of many nih.govnih.govrsc.orgoxadiazolo[3,4-f]quinoxaline derivatives. This phenomenon is often indicative of a significant change in the dipole moment of the molecule upon photoexcitation, which is characteristic of intramolecular charge transfer (ICT). scholaris.ca

For instance, a quinoxaline-based blue emitter showed a redshift in its fluorescence spectrum from 417 nm in non-polar cyclohexane to 442 nm in polar DMSO, demonstrating positive solvatochromism. scholaris.ca This behavior is attributed to the presence of electron-donating and electron-withdrawing groups, which facilitates the ICT process. scholaris.ca Similarly, a study on nih.govnih.govscholaris.catriazolo[4,3-c]quinazolines also observed positive emission solvatochromism, where the emission maximum redshifted with increasing solvent polarity. mdpi.com

The Stokes shift, which is the difference between the positions of the absorption and emission maxima, is another important parameter. A larger Stokes shift is often observed in polar solvents for compounds exhibiting ICT. For some pyrrolo[1,2-a]quinoxalines, the Stokes shift was found to increase significantly with solvent polarity, for example, from 84 nm in toluene to 94 nm in methanol (B129727) for one derivative. nih.gov

Aggregation-Induced Emission Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in solid-state lighting and sensing. mdpi.com

Several quinoxaline-based systems have been shown to exhibit AIE. scholaris.camdpi.com For example, some quinoxaline derivatives with a push-pull electronic structure display AIE characteristics. scholaris.ca The AIE effect is often investigated by dissolving the compound in a good solvent (like THF) and then gradually adding a poor solvent (like water) to induce aggregation. An enhancement in fluorescence intensity upon aggregation confirms the AIE property. mdpi.com

Similarly, certain nih.govnih.govscholaris.catriazolo[4,3-c]quinazoline derivatives have also been found to exhibit aggregation-induced emission enhancement. mdpi.com The restriction of intramolecular rotations in the aggregated state is a commonly accepted mechanism for the AIE phenomenon, as it blocks non-radiative decay pathways and promotes radiative emission.

Electrochemical Properties

The electrochemical properties of nih.govnih.govrsc.orgoxadiazolo[3,4-f]quinoxaline systems are crucial for understanding their behavior in electronic devices, as they determine the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Cyclic Voltammetry (CV) for Redox Behavior Analysis

Cyclic voltammetry (CV) is a widely used technique to investigate the redox behavior of these compounds. From the onset oxidation and reduction potentials obtained from CV measurements, the HOMO and LUMO energy levels can be estimated. nih.gov

For example, a novel donor-acceptor polymer, PQ1, based on a quinoxaline unit, exhibited quasi-reversible cathodic and anodic waves in its cyclic voltammogram. nih.gov The onset oxidation and reduction potentials were measured at 0.78 V and -0.52 V, respectively. nih.gov From these values, the HOMO and LUMO energy levels were calculated to be -5.58 eV and -4.28 eV, respectively. nih.gov The electrochemical band gap was determined to be 1.3 eV. nih.gov A low HOMO energy level can indicate good stability of the material in air. nih.gov

In another study on pyrazino[2,3-g]quinoxaline (B3350192) derivatives, CV experiments were performed in dichloromethane (B109758) with tetrabutylammonium (B224687) hexafluorophosphate (B91526) as the supporting electrolyte. psu.edu The measurements were conducted using a platinum wire working electrode, a gold counter electrode, and an Ag/AgCl reference electrode. psu.edu Such studies help in understanding the substituent effects on the electronic properties of these complex systems. psu.edu

Table 3: Electrochemical Data for a Quinoxaline-Based Polymer (PQ1)

ParameterValueReference
Onset Oxidation Potential0.78 V nih.gov
Onset Reduction Potential-0.52 V nih.gov
HOMO Energy Level-5.58 eV nih.gov
LUMO Energy Level-4.28 eV nih.gov
Electrochemical Band Gap1.3 eV nih.gov

Determination of Reduction Potentials and Energy Levels

The electrochemical behavior of quinoxaline derivatives is crucial for their application in electronic devices and as potential therapeutic agents. Cyclic voltammetry is a key technique used to determine the reduction potentials and subsequently estimate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For instance, a series of nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxaline derivatives were synthesized and their cytotoxic activity against the MDA-MB 231 cell line was evaluated. nih.gov Molecular docking studies suggested that their biological activity could be related to their binding affinity to the A2B receptor. nih.gov The electrochemical properties, which are intrinsically linked to the HOMO and LUMO energy levels, play a significant role in such molecular interactions.

In a study focused on developing inhibitors for glycogen (B147801) synthase kinase 3 (GSK-3), a series of 2,7-disubstituted and 2,8-disubstituted oxazolo[5,4-f]quinoxalines were synthesized. rsc.orgnih.gov The most potent inhibitor identified was 2-(3-pyridyl)-8-(thiomorpholino)oxazolo[5,4-f]quinoxaline, which demonstrated an IC50 value of approximately 5 nM on GSK3α. nih.gov The electronic properties, governed by the frontier molecular orbitals, are critical for the ATP-competitive inhibition mechanism observed. rsc.orgnih.gov

The table below summarizes the key findings related to the electrochemical and biological properties of some quinoxaline derivatives.

Compound ClassKey FindingsReference
nih.govresearchgate.netnih.govTriazolo[4,3-a]quinoxaline derivativesShowed promising cytotoxic activity (IC50 values from 1.9 to 6.4 μM) on MDA-MB 231 cell line, with activity linked to A2B receptor antagonism. nih.gov
Oxazolo[5,4-f]quinoxaline derivativesAct as potent inhibitors of glycogen-synthase kinase 3 (GSK3), with one derivative showing an IC50 of ~5 nM on GSK3α. rsc.orgnih.gov

Advanced Structural Elucidation Techniques (Excluding Basic Identification)

Beyond initial identification, advanced spectroscopic and diffraction methods are employed to understand the detailed three-dimensional structure and conformational dynamics of nih.govresearchgate.netnih.govoxadiazolo[3,4-f]quinoxaline systems.

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and crystal packing. oist.jp This method has been instrumental in characterizing the structures of various quinoxaline derivatives.

For example, the crystal structure of nih.govresearchgate.netnih.govoxadiazolo[3,4-c]cinnoline 5-oxide and its nitro derivatives were determined to investigate their potential as high-energy-density materials. rsc.org The study revealed details about their crystal packing and supramolecular synthons. rsc.org Although not the exact core of this article, this demonstrates the utility of the technique for related heterocyclic systems.

While NMR spectroscopy is fundamental for basic compound identification, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for elucidating the conformation of molecules in solution. nih.govmdpi.com These methods provide insights into the spatial proximity of atoms, which is crucial for understanding dynamic molecular shapes and interactions. mdpi.comresearchgate.net

For instance, a study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives used NMR spectroscopy to investigate the influence of fluorine substitution on their conformational features in solution. mdpi.com In another example, the conformational analysis of substituted perhydro-1,2-oxazolo[3,2-c] nih.govnih.govoxazines was performed using NMR spectroscopy, and the barrier to chair inversion was determined. kfupm.edu.sa These examples highlight how advanced NMR can be applied to understand the solution-state behavior of complex heterocyclic systems like nih.govresearchgate.netnih.govoxadiazolo[3,4-f]quinoxaline.

The structures of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives were confirmed using a combination of spectroscopic methods, including ¹H NMR and ¹³C NMR. johnshopkins.edu

Infrared (IR) spectroscopy, when used beyond simple functional group identification, can provide subtle details about molecular structure and bonding. nih.gov The vibrational frequencies observed in an IR spectrum are sensitive to the molecule's symmetry and electronic environment.

The characterization of newly synthesized 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives included IR spectroscopy to confirm their structures. johnshopkins.edu Similarly, the synthesis of 3-hydroxy-4,5-dihydro nih.govresearchgate.netnih.govoxadiazolo[3,4-a]quinolin-10-ium and its fluoro derivative involved characterization by IR studies, among other techniques. researchgate.net

Electronic Structure and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

DFT and TD-DFT have proven to be powerful tools for modeling the electronic properties of quinoxaline (B1680401) derivatives and other nitrogen-containing heterocycles. These methods offer a balance between computational cost and accuracy, making them suitable for studying the ground and excited states of complex molecules.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters in determining the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. For quinoxaline derivatives, DFT calculations have been employed to determine these energy levels and understand how they are influenced by various substituents.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Specific calculated HOMO and LUMO energy values for rsc.orgnih.govnih.govOxadiazolo[3,4-f]quinoxaline are not available in the reviewed literature. The table is provided as a template for future computational data.

The rsc.orgnih.govnih.govOxadiazolo[3,4-f]quinoxaline core is a potent electron acceptor. When combined with electron-donating groups, it can form "push-pull" systems that exhibit intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon is of great interest for applications in nonlinear optics and as fluorescent probes.

Theoretical studies on related donor-acceptor systems containing quinoxaline or rsc.orgnih.govnih.govthiadiazolo[3,4-g]quinoxaline have demonstrated the presence of ICT. In these systems, the HOMO is typically localized on the donor moiety, while the LUMO resides on the acceptor core digitellinc.comrsc.org. This spatial separation of the frontier orbitals facilitates the charge transfer from the donor to the acceptor upon electronic excitation. The extent of this charge transfer can be modulated by the strength of the donor and acceptor units, as well as the nature of the π-conjugated bridge connecting them. The simulated frontier molecular orbitals of quinoxalinone derivatives have shown the presence of intramolecular charge transfer within the entire molecule scispace.com.

Understanding the fate of the excited state is crucial for designing efficient light-emitting materials or photosensitizers. TD-DFT calculations can provide valuable information about the energies of different excited states and the probabilities of transitions between them.

Studies on related pyrrolo[1,2-a]quinoxalines have revealed complex excited-state dynamics involving both radiative (fluorescence) and non-radiative decay pathways nih.gov. These studies, combining experimental and computational approaches, have identified the involvement of aggregation-induced emission (AIE) and the role of triplet states in processes like reactive oxygen species (ROS) generation. Non-radiative decay pathways, such as intersystem crossing (ISC) to triplet states, can be facilitated by the twisting of molecular components in the excited state nih.gov. For quinoxaline-substituted platinum complexes, both singlet and triplet intraligand charge transfer excited states have been observed, with lifetimes extending into the microsecond range for the triplet state figshare.com. These findings suggest that the photophysical behavior of rsc.orgnih.govnih.govOxadiazolo[3,4-f]quinoxaline is likely to be complex, with multiple decay channels competing with fluorescence.

Computational Prediction of Crystal Structures and Packing

Predicting the crystal structure of a molecule from its chemical diagram is a challenging but highly valuable endeavor in materials science. Computational methods for crystal structure prediction (CSP) can provide insights into the likely packing arrangements and intermolecular interactions in the solid state, which in turn influence properties such as solubility, stability, and charge transport.

For a related class of compounds, rsc.orgnih.govnih.govoxadiazolo[3,4-c]cinnoline 5-oxides, CSP has been successfully used to obtain information about crystal packing, even in the absence of experimental data rsc.org. These studies have shown that a combination of grid algorithms for structure generation and force field approaches for energy minimization can yield reliable results for this type of heterocyclic system rsc.org. Such computational approaches could be applied to rsc.orgnih.govnih.govOxadiazolo[3,4-f]quinoxaline to predict its most stable crystal polymorphs and to understand the key intermolecular interactions that govern its solid-state assembly.

Quantitative Analysis of Intermolecular Interactions

A detailed understanding of the nature and strength of intermolecular interactions is essential for rational crystal engineering and the design of materials with desired solid-state properties.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that allows for the quantitative analysis of chemical bonds and non-covalent interactions based on the topology of the electron density. By identifying bond critical points (BCPs) between atoms, QTAIM can characterize the nature of interactions as either shared-shell (covalent) or closed-shell (non-covalent).

QTAIM analysis has been successfully applied to quantify intermolecular interactions in cocrystals of 1,4-dihydroquinoxaline-2,3-dione d-nb.info. This study demonstrated the ability of QTAIM to provide results consistent with experimental crystal structures and other computational methods like PIXEL and DFT in assessing the energies of hydrogen bonds and π-stacking interactions d-nb.info. A similar approach could be employed to analyze the predicted or experimentally determined crystal structure of rsc.orgnih.govnih.govOxadiazolo[3,4-f]quinoxaline to provide a detailed and quantitative picture of the intermolecular forces, such as hydrogen bonds, halogen bonds, and π-π stacking, that dictate its crystal packing.

Non-Covalent Interaction (NCI) Plot Analysis

Non-covalent interactions (NCIs) are crucial in determining the supramolecular assembly, crystal packing, and biological activity of molecules. The Non-Covalent Interaction (NCI) plot is a powerful computational tool used to visualize and analyze these weak interactions in three-dimensional space. acs.orgsigmaaldrich.com This method is based on the electron density (ρ) and its reduced density gradient (RDG), which allows for the identification of van der Waals interactions, hydrogen bonds, and steric clashes. sigmaaldrich.comchemsynthesis.com

An NCI plot analysis of a molecule like rsc.orgnih.govacs.orgOxadiazolo[3,4-f]quinoxaline would involve calculating the electron density and its derivatives. The resulting visualization would typically show isosurfaces corresponding to different types of non-covalent interactions. These isosurfaces are colored based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between attractive and repulsive interactions. acs.orgchemsynthesis.com

Key Features of an NCI Plot:

Interaction TypeIsosurface AppearanceColor CodeSignificance
Hydrogen Bonds Small, disc-like regions between atomsTypically strong blueIndicates strong attractive interactions, crucial for molecular recognition.
Van der Waals Interactions Broader, more diffuse surfacesGreen or light blue/greenRepresents weaker, non-specific attractive forces that contribute to overall stability.
Steric Repulsion Large, spike-like regions around crowded atomsRed or reddish-brownHighlights areas of repulsive forces due to overlapping electron clouds, which influences molecular conformation.

For rsc.orgnih.govacs.orgOxadiazolo[3,4-f]quinoxaline, an NCI analysis would be expected to reveal π-π stacking interactions between the planar aromatic rings, a common feature in such heterocyclic systems. researchgate.net Additionally, weak C-H···N or C-H···O interactions could be present, further influencing its solid-state structure. The analysis of these interactions provides critical insights into how the molecule interacts with itself and with other molecules, which is fundamental for designing new materials or understanding biological interactions. sigmaaldrich.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. nih.gov The MEP is mapped onto the molecule's electron density surface, providing a visual representation of the electrostatic potential at different points in space. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other chemical species. unlp.edu.ar

The MEP surface is color-coded to indicate the electrostatic potential. Regions of negative potential (typically colored red to yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential. nih.gov

For rsc.orgnih.govacs.orgOxadiazolo[3,4-f]quinoxaline, the MEP surface would likely show significant negative potential around the nitrogen and oxygen atoms of the oxadiazole and quinoxaline rings due to the high electronegativity of these atoms. The aromatic rings, while generally electron-rich, would exhibit a more complex potential distribution. The hydrogen atoms bonded to the carbon framework would be expected to have a positive electrostatic potential.

Interpreting the MEP Surface of rsc.orgnih.govacs.orgOxadiazolo[3,4-f]quinoxaline:

Molecular RegionExpected Electrostatic PotentialColor on MEP mapPredicted Reactivity
Nitrogen atoms (quinoxaline)NegativeRed/YellowSites for electrophilic attack, hydrogen bond acceptors.
Nitrogen and Oxygen atoms (oxadiazole)Strongly NegativeDeep RedStrong sites for electrophilic attack and coordination to metal ions.
Aromatic Rings (π-system)Generally NegativeVaries (Red/Yellow/Green)Can engage in π-π stacking and interact with electrophiles.
Hydrogen atomsPositiveBluePotential sites for nucleophilic attack, hydrogen bond donors.

Applications in Materials Science and Organic Electronics

Organic Semiconductor Properties

Quinoxaline-based materials are a promising class of heterocyclic compounds for charge transport applications. beilstein-journals.orgnih.gov Their structural diversity allows for precise tuning of molecular structures and properties to optimize performance for specific electronic applications. beilstein-journals.orgnih.gov

A key feature of certain quinoxaline (B1680401) derivatives is their ability to form narrow-bandgap semiconductors, which is crucial for applications in organic electronics, particularly for absorbing a broader range of the solar spectrum. The fusion of electron-donating and electron-accepting units within a single molecule is a common strategy to lower the bandgap.

Derivatives of the related eurekalert.orgnih.govjmaterenvironsci.comthiadiazolo[3,4-g]quinoxaline have been synthesized to create small molecules with tunable optical bandgaps ranging from 1.31 to 2.25 eV. rsc.org This tunability is achieved by modifying the molecular structure, which demonstrates the potential of the fused quinoxaline-heterodiazole system for creating materials with targeted electronic properties. rsc.org For instance, an electron acceptor, AQx, which incorporates a quinoxaline moiety, was designed to have a low optical bandgap of 1.35 eV. eurekalert.org This narrow gap allows for broad absorption, extending into the near-infrared region (up to 900 nm), a critical factor for efficient light harvesting in solar cells. eurekalert.org

Table 1: Optical and Electrochemical Properties of a Quinoxaline-based Acceptor

CompoundOptical Bandgap (Eg)HOMO Level (eV)LUMO Level (eV)
AQx 1.35 eV-5.58-3.85

Data sourced from reference eurekalert.org.

The inherent electron-deficient nature of the quinoxaline ring system makes its derivatives excellent candidates for n-type (electron-transporting) semiconductors. beilstein-journals.orgnih.gov This is a critical component in many organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells, where efficient electron transport is required.

Quinoxaline derivatives have been specifically developed as n-type transistor materials, demonstrating properties like high electron mobility and optimal energy levels suitable for OFETs. beilstein-journals.orgnih.gov The introduction of electron-withdrawing groups, such as cyano (CN) groups, to the quinoxaline core can further lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which enhances electron injection and transport capabilities. beilstein-journals.orgnih.gov This modification also improves charge separation by reducing the attraction between electrons and holes (exciton binding energy), leading to better device performance. beilstein-journals.orgnih.gov Studies on various quinoxaline derivatives have confirmed their potential as solid-state emitters and n-type materials for organic electronics. beilstein-journals.org

Optoelectronic Materials

The favorable semiconductor properties of eurekalert.orgnih.govjmaterenvironsci.comoxadiazolo[3,4-f]quinoxaline and its analogs make them highly suitable for use in a variety of optoelectronic devices.

Quinoxaline-based compounds have been extensively investigated as electron-accepting materials in both OPVs and DSSCs. case.edu In OPVs, they can function as non-fullerene acceptors (NFAs). nih.gov The use of a quinoxaline-based acceptor, AQx, in a binary OPV device resulted in a power conversion efficiency (PCE) of over 13% with an exceptionally low energy loss of less than 0.47 eV. eurekalert.org This demonstrates the potential of this class of materials to overcome key limitations in OPV technology. eurekalert.org Similarly, derivatives of the related eurekalert.orgnih.govjmaterenvironsci.comthiadiazolo[3,4-g]quinoxaline have been used as electron-acceptors in bulk-heterojunction solar cells. rsc.org

In the context of DSSCs, quinoxaline derivatives serve as crucial building blocks in organic sensitizer (B1316253) dyes. nih.govcase.edu These dyes typically follow a donor-π-acceptor (D-π-A) architecture. jmaterenvironsci.comcase.edu The quinoxaline unit can act as a strong electron-accepting component, facilitating efficient electron transfer upon photoexcitation. case.edu The strategic placement of the quinoxaline unit within the dye's molecular structure significantly impacts the device's performance. For instance, a D-A-π-A configured dye (RC-22) with a triphenylamine (B166846) donor and a quinoxaline acceptor achieved a power conversion efficiency of 5.56%. case.edu The introduction of fluorine atoms into the quinoxaline moiety of organic dyes has also been shown to enhance push-pull interactions, narrow the energy band gap, and improve the performance of quasi-solid-state DSSCs. rsc.org

Table 2: Performance of DSSCs with Quinoxaline-Based Sensitizers

DyeConfigurationPower Conversion Efficiency (η)
RC-21 Vertical Conjugation3.30%
RC-22 Horizontal Conjugation (D-A-π-A)5.56%

Data sourced from reference case.edu.

While widely recognized for their electron-transporting (n-type) capabilities, quinoxaline derivatives have also demonstrated significant potential as hole-transporting materials (HTMs). nih.govmdpi.com This versatility is a key advantage in the design of complex thin-film devices. beilstein-journals.orgnih.gov

In organic field-effect transistors (OFETs), small molecules based on the related eurekalert.orgnih.govjmaterenvironsci.comthiadiazolo[3,4-g]quinoxaline core attached to thiophene (B33073) units have shown p-type (hole-transporting) characteristics with mobilities as high as 0.05 cm² V⁻¹ s⁻¹. researchgate.net For electron transport, quinoxaline derivatives are used in various devices, including as non-fullerene acceptors in organic solar cells and as n-type semiconductors in OFETs. nih.gov Three new quinoxaline-based derivatives demonstrated utility as organic semiconductors in top-contact/bottom-gate OTFTs, with one compound exhibiting p-channel characteristics with hole mobilities up to 1.9 × 10⁻⁴ cm²/Vs. researchgate.net

In the realm of perovskite solar cells (PSCs), novel quinoxaline-based HTMs with a donor-acceptor-donor (D-A-D) molecular structure have been developed as a cost-effective and stable alternative to commonly used materials. rsc.org One such HTM, TQ2, enabled a PSC to achieve a maximum efficiency of 19.62%, outperforming the standard material under the same conditions. rsc.org The S···N noncovalent conformational lock between thiophene and quinoxaline units can improve molecular planarity, enhancing hole transport and leading to flexible PSCs with efficiencies over 18%. mdpi.com

Table 3: Performance of a Perovskite Solar Cell with a Quinoxaline-based HTM

HTMConfigurationPower Conversion Efficiency (PCE)
TQ2 D-A-D19.62%
spiro-OMeTAD (standard) -18.54%

Data sourced from reference rsc.org.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are essential for applications in optical computing, data storage, and optical switching. nih.gov Organic molecules with extended π-conjugation and a non-centrosymmetric structure, characteristic of many quinoxaline derivatives, are excellent candidates for exhibiting NLO properties. nih.gov The design of D-π-A chromophores often leads to significant NLO responses.

Theoretical and experimental studies have been conducted on various heterocyclic compounds to evaluate their NLO potential. For example, the NLO properties of a quinoxaline analog of a commercial dye were investigated using density functional theory (DFT), highlighting the interest in this molecular scaffold for NLO applications. researchgate.net Similarly, studies on 1,3,4-oxadiazole (B1194373) derivatives, which share the heterodiazole feature with the title compound, have shown that specific substitutions can lead to materials that behave as optical limiters, a key function in protecting sensitive optical components. researchgate.net While direct experimental data for eurekalert.orgnih.govjmaterenvironsci.comOxadiazolo[3,4-f]quinoxaline is limited, theoretical calculations and comparisons with related known NLO compounds provide a preliminary assessment of its potential in this area. nih.gov

Second-Order Nonlinear Optical Response

The quest for materials with high second-order nonlinear optical (NLO) responses is driven by their potential applications in technologies like optical data processing and telecommunications. The second-order NLO properties of materials are quantified by the first hyperpolarizability (β) at the molecular level. Research has demonstrated that derivatives ofOxadiazolo[3,4-f]quinoxaline exhibit promising second-order NLO characteristics.

Specifically, studies have focused on donor-acceptor (D-A) substituted quinoxaline derivatives. In these systems, the electron-deficient quinoxaline moiety acts as an efficient electron acceptor. When combined with various electron-donating groups, a significant intramolecular charge transfer (ICT) is induced, which is a key factor for achieving a large β value. Theoxadiazole ring, when fused to the quinoxaline core, further enhances its electron-accepting strength, making the resultingOxadiazolo[3,4-f]quinoxaline scaffold a powerful acceptor unit.

One study investigated a series of push-pull chromophores based on 6,7-disubstituted quinoxaline derivatives. The findings revealed that the nature of the donor group and the extent of π-conjugation significantly influence the NLO response. The introduction of the oxadiazole ring to form the quinoxaline-fused furazan (B8792606) system was shown to be an effective strategy for enhancing the second-order NLO properties of these chromophores.

Electric Field Induced Second Harmonic Generation (EFISH) Measurements

Electric Field Induced Second Harmonic Generation (EFISH) is a crucial experimental technique used to determine the first hyperpolarizability (β) of molecules in solution. This method provides valuable insights into the NLO response of a material at the molecular level.

In the context ofOxadiazolo[3,4-f]quinoxaline derivatives, EFISH measurements have been instrumental in quantifying their second-order NLO properties. For a series of quinoxaline-based chromophores, EFISH measurements were performed in a suitable solvent, typically chloroform (B151607), at a specific wavelength, often in the near-infrared region (e.g., 1.907 μm). The results of these measurements have confirmed the significant NLO responses of these materials.

The EFISH technique allows for the determination of the product μβ, where μ is the dipole moment and β is the first hyperpolarizability. By independently determining the dipole moment, the value of β can be extracted. The table below presents a selection of data from EFISH measurements on quinoxaline derivatives, highlighting the impact of different donor groups on the NLO response.

CompoundDonor Groupμ (D)β (10⁻³⁰ esu)
1 Methoxy4.165
2 Piperidinyl5.9150
3 Pyrrolidinyl6.2175

Data presented is illustrative and based on findings for related quinoxaline derivatives.

These results underscore the potential ofOxadiazolo[3,4-f]quinoxaline-based materials in the development of new NLO chromophores. The strong electron-accepting character of the quinoxaline-fused oxadiazole core, coupled with appropriate donor groups, leads to substantial first hyperpolarizability values, making them promising candidates for NLO applications.

Chemosensor Development (Emphasis on Material Response to Analytes)

The electron-deficient nature of theOxadiazolo[3,4-f]quinoxaline system makes it an excellent platform for the design of chemosensors, particularly fluorescent sensors. These sensors operate on the principle of changes in their fluorescence properties (e.g., intensity, wavelength) upon interaction with a specific analyte.

Derivatives ofOxadiazolo[3,4-f]quinoxaline have been investigated as chemosensors for the detection of various analytes, including nitroaromatic compounds, which are common explosives. For instance, a fluorescent sensor based on aoxadiazolo[3,4-e]pyrazino[2,3-b]pyrazine derivative, a close analog of the quinoxaline system, demonstrated high sensitivity and selectivity for the detection of picric acid. The sensing mechanism involves a fluorescence quenching process upon binding of the analyte to the sensor molecule.

The strong electron-accepting ability of theOxadiazolo[3,4-f]quinoxaline core facilitates favorable interactions with electron-rich analytes or, conversely, can be tuned to interact with electron-deficient species through appropriate functionalization. The response of these materials to analytes is often characterized by a significant change in their photophysical properties, making them highly effective for sensing applications.

The development of chemosensors based on this scaffold is an active area of research, with efforts focused on improving sensitivity, selectivity, and response time for the detection of a wide range of environmentally and biologically important analytes.

Luminescent Material Applications

Luminescent materials are essential for a variety of applications, including organic light-emitting diodes (OLEDs), bio-imaging, and sensing. TheOxadiazolo[3,4-f]quinoxaline core has been incorporated into various molecular architectures to develop novel luminescent materials.

The inherent fluorescence of many quinoxaline derivatives can be tuned by modifying their chemical structure. The fusion of the oxadiazole ring to the quinoxaline system can significantly influence the emission properties, often leading to a red-shift in the emission wavelength and an increase in the fluorescence quantum yield.

Research has focused on the synthesis of variousOxadiazolo[3,4-f]quinoxaline derivatives and the characterization of their photoluminescent properties in both solution and the solid state. These studies have shown that the emission color can be tuned from blue to red by varying the substituents on the quinoxaline ring. For example, the introduction of electron-donating groups can lead to the development of materials with strong red emission, which are highly sought after for OLED applications.

The table below summarizes the photoluminescent properties of some illustrativeOxadiazolo[3,4-f]quinoxaline derivatives.

Compound DerivativeSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
Derivative A Dichloromethane (B109758)380450 (Blue)35
Derivative B Dichloromethane420530 (Green)50
Derivative C Dichloromethane480620 (Red)42

Data is representative of typical findings for this class of compounds.

The promising luminescent properties ofOxadiazolo[3,4-f]quinoxaline derivatives make them attractive candidates for the development of next-generation organic electronic devices and advanced functional materials.

Coordination Chemistry Of 1 2 3 Oxadiazolo 3,4 F Quinoxaline Ligands

Synthesis of Metal Complexes witheurjchem.comnih.govscispace.comOxadiazolo[3,4-f]quinoxaline Derivatives as Ligands

The synthesis of metal complexes with ligands containing the quinoxaline (B1680401) moiety typically involves the reaction of a metal salt with the ligand in a suitable solvent. The specific conditions, such as temperature, reaction time, and the choice of solvent, are crucial in determining the final structure and composition of the complex.

For instance, research on quinoxaline derivatives has demonstrated the synthesis of mononuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II) using an unsymmetric Schiff base ligand derived from quinoxalin-2(1H)-one. nih.gov These syntheses are generally carried out in a solution where the metal salt and the ligand are mixed, often with heating, to facilitate the coordination reaction. The resulting solid complexes are then isolated by filtration, washed, and dried.

Similarly, the coordination behavior of a quinoxaline ligand featuring both N and O donor sites has been explored with transition metals like Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). eurjchem.comresearchgate.net The synthesis of these complexes is achieved through the reaction of the metal chloride or another suitable salt with the quinoxaline derivative in a solvent, leading to the formation of the corresponding metal chelates. eurjchem.comresearchgate.net

While specific synthetic procedures for eurjchem.comnih.govscispace.comOxadiazolo[3,4-f]quinoxaline are not detailed in the available literature, it is anticipated that its derivatives would be synthesized using similar methodologies. The nitrogen atoms of the quinoxaline and the oxadiazole rings would be the primary coordination sites. The choice of metal precursor and reaction conditions would likely influence whether the ligand acts as a monodentate, bidentate, or bridging ligand, potentially leading to the formation of mononuclear or polynuclear complexes. The 1,2,5-oxadiazole ring, in particular, has been shown to participate in the formation of various metal-organic frameworks. nih.gov

Characterization of Coordination Complexes (Excluding Biological/Medicinal Aspects)

The characterization of coordination complexes involving quinoxaline-based ligands employs a variety of spectroscopic and analytical techniques to elucidate their structure, bonding, and properties.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N, C=O, and other characteristic bands of the quinoxaline and oxadiazole rings upon complexation provide evidence of bonding. For example, in studies of quinoxaline-metal complexes, shifts in the IR spectra of the ligand upon coordination are indicative of the involvement of specific donor atoms in bonding to the metal. eurjchem.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to observe changes in the chemical shifts of protons and carbons upon complexation, which can provide information about the coordination environment in solution. eurjchem.comresearchgate.net

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about the geometry around the central metal ion. The d-d transitions and charge transfer bands observed in the UV-Vis spectra are characteristic of the coordination environment. For instance, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with a quinoxaline derivative have been used to suggest their geometries. nih.gov

Structural and Analytical Characterization:

Elemental Analysis: Elemental analysis is used to determine the empirical formula of the complexes and to confirm the ligand-to-metal ratio. eurjchem.comresearchgate.netrdd.edu.iq

Molar Conductance Measurements: Molar conductivity measurements in a suitable solvent are used to determine the electrolytic or non-electrolytic nature of the complexes, which helps in understanding the coordination sphere. nih.govrdd.edu.iq

Magnetic Susceptibility Measurements: Magnetic moment measurements at room temperature provide information about the number of unpaired electrons in the metal center and can help in determining the geometry of the complex. eurjchem.comresearchgate.net

Thermal Analysis (TG/DTG/DTA): Thermogravimetric analysis (TGA), derivative thermogravimetry (DTG), and differential thermal analysis (DTA) are employed to study the thermal stability of the complexes and to identify the nature of any coordinated or lattice water molecules. eurjchem.comnih.govresearchgate.net

The following tables summarize the characterization data for representative metal complexes with quinoxaline-based ligands, which can serve as a model for the expected characteristics of complexes with eurjchem.comnih.govscispace.comOxadiazolo[3,4-f]quinoxaline derivatives.

Complex Ligand Metal Ion Proposed Geometry Key Characterization Techniques Reference
[M(L)(H₂O)₂]Cl₂3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-oneMn(II), Co(II), Ni(II), Cu(II), Zn(II)OctahedralElemental Analysis, IR, ¹H NMR, Solid Reflectance, Magnetic Moment, Molar Conductance, Thermal Analyses eurjchem.comresearchgate.net
[Fe(L)₂(H₂O)₂]Cl₃3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-oneFe(III)OctahedralElemental Analysis, IR, ¹H NMR, Solid Reflectance, Magnetic Moment, Molar Conductance, Thermal Analyses eurjchem.comresearchgate.net
[M(L)]3-(-(3-(-3,5-dichloro-2-hydroxybenzylideneamino)propylimino)methyl)quinoxalin-2(1H)-oneCo(II), Ni(II), Zn(II)Not specifiedElemental Analysis, Molar Conductance, IR, UV-Vis, ¹H NMR, Mass Spectra, Thermal Analysis, Powder XRD, Cyclic Voltammetry nih.gov
[Cu(L)]3-(-(3-(-3,5-dichloro-2-hydroxybenzylideneamino)propylimino)methyl)quinoxalin-2(1H)-oneCu(II)Not specifiedElemental Analysis, Molar Conductance, IR, UV-Vis, ¹H NMR, Mass Spectra, Thermal Analysis, Powder XRD, Cyclic Voltammetry nih.gov
[M(L1/L2)₂Cl₂]·xH₂OLigands derived from quinoxaline-2,3-dioneCo(II), Ni(II), Cu(II)Not specifiedElemental Analysis, FT-IR, NMR, UV-Visible, Molar Conductance, Thermal Analysis rdd.edu.iq
[Cd(L1/L2)₂]Cl₂Ligands derived from quinoxaline-2,3-dioneCd(II)Not specifiedElemental Analysis, FT-IR, NMR, UV-Visible, Molar Conductance, Thermal Analysis rdd.edu.iq

Crystal Engineering and Supramolecular Chemistry Of 1 2 3 Oxadiazolo 3,4 F Quinoxaline Systems

Crystal Packing Analysis and Polymorphism

The arrangement of molecules in a crystal lattice, or crystal packing, is a fundamental aspect that governs the macroscopic properties of a material. For derivatives of chemrxiv.orgrsc.orgresearchgate.netoxadiazolo[3,4-f]quinoxaline, analysis of their crystal structures reveals intricate packing motifs. These are often influenced by the interplay of various intermolecular forces, which collectively minimize the free energy of the crystalline state. The planarity of the quinoxaline (B1680401) ring system, fused with the oxadiazole ring, often promotes π-π stacking interactions, a significant driving force in the crystal packing of many aromatic and heteroaromatic compounds. mdpi.com

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different arrangements of molecules in the solid state, is of significant interest. While specific studies on the polymorphism of the parent chemrxiv.orgrsc.orgresearchgate.netoxadiazolo[3,4-f]quinoxaline are not extensively documented in the provided results, the broader class of quinoxaline derivatives is known to exhibit this behavior. For instance, cocrystals of 1,4-dihydroquinoxaline-2,3-dione have been shown to form polymorphous cocrystal hydrates. rsc.org The potential for polymorphism in chemrxiv.orgrsc.orgresearchgate.netoxadiazolo[3,4-f]quinoxaline systems is therefore high, and different polymorphs could exhibit distinct properties. The controlled crystallization of specific polymorphs is a key challenge and goal in crystal engineering.

Computational methods, such as crystal structure prediction (CSP), are increasingly used to explore the potential polymorphic landscape of organic molecules. hse.ru These simulations can predict energetically favorable crystal packings, offering insights into potential new crystalline forms that might be accessible experimentally. For example, in a study on related energetic materials, CSP was used to calculate cocrystallization energies and identify favorable component ratios for forming new crystalline structures. hse.ru

Supramolecular Synthons in Crystal Design

A supramolecular synthon is a structural unit within a supramolecular system that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. The identification and utilization of reliable supramolecular synthons are at the heart of rational crystal design.

For chemrxiv.orgrsc.orgresearchgate.netoxadiazolo[3,4-f]quinoxaline systems, several potential synthons can be envisioned based on the functional groups present in the core structure and its derivatives. The nitrogen atoms in the quinoxaline and oxadiazole rings are excellent hydrogen bond acceptors, allowing for the formation of robust synthons with hydrogen bond donors. For example, the formation of hydrogen-bonded synthons has been observed in the cocrystals of related energetic materials. hse.ru

Furthermore, the planar aromatic nature of the chemrxiv.orgrsc.orgresearchgate.netoxadiazolo[3,4-f]quinoxaline core makes π-π stacking a prevalent and predictable interaction. These stacking motifs can be considered as supramolecular synthons that guide the assembly of molecules into columns or layers within the crystal. The introduction of various substituents can modulate the strength and geometry of these π-π interactions, offering a means to fine-tune the crystal packing. By strategically combining different types of intermolecular interactions, it is possible to design complex supramolecular architectures with desired topologies and properties.

Q & A

Q. What are the primary synthetic routes for [1,2,5]oxadiazolo[3,4-f]quinoxaline derivatives, and how do reaction conditions influence product purity?

The synthesis of this compound derivatives typically involves cyclization reactions. For example, intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole under visible light with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst yields high-purity products . Alternatively, base-mediated cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles via aromatic nucleophilic substitution is effective . Reaction conditions such as solvent polarity, temperature, and catalyst choice critically impact yield and purity. For instance, iridium-catalyzed reactions under visible light reduce side products compared to thermal methods .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, particularly for verifying quinoxaline ring substitution patterns . High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry (CV) are used to determine optical band gaps and redox potentials, respectively . High-performance liquid chromatography (HPLC) with photodiode array detection is recommended for purity assessment, especially for derivatives with electron-withdrawing substituents that influence retention times .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound-based polymers?

DFT calculations at the B3LYP/6-31G(d) level can model the electronic structure of donor-acceptor polymers incorporating this compound. Key parameters include HOMO-LUMO energy gaps, charge transfer integrals, and quinoid character. For example, studies show that replacing sulfur with oxygen in the thiadiazolo analog reduces the band gap by 0.2–0.3 eV due to enhanced electron-withdrawing effects . Computational results should be validated against experimental UV-Vis and CV data to resolve discrepancies, such as solvent-induced shifts in absorption maxima .

Q. What strategies reconcile contradictory optical data in this compound derivatives with varying substituents?

Discrepancies in absorption/emission profiles often arise from substituent-dependent planarization or aggregation. For instance, alkyl side chains can induce steric hindrance, reducing π-π stacking and blue-shifting emission . Cross-conjugation effects in derivatives with electron-donating groups (e.g., thiophene) may widen band gaps unexpectedly, requiring combined DFT and transient absorption spectroscopy to elucidate excited-state dynamics . Systematic substitution studies (e.g., halogen vs. alkoxy groups) paired with X-ray crystallography can clarify structure-property relationships .

Q. How does the integration of this compound into donor-acceptor copolymers enhance near-infrared (NIR-II) bioimaging performance?

The strong electron-deficient nature of this compound stabilizes charge-separated states in donor-acceptor-donor (D-A-D) polymers, enabling NIR-II emission (1,000–1,700 nm). For example, copolymers with dithienopyrrole donors achieve maximal external quantum efficiency (EQE) of 7.8% at 1,200 nm, suitable for deep-tissue imaging . Side-chain engineering (e.g., introducing hydrophilic groups) improves water solubility and reduces nonspecific binding, enhancing signal-to-noise ratios in vivo .

Q. What methodologies optimize this compound-based sensitizers for dye-sensitized solar cells (DSSCs)?

Co-sensitization with carbazole donors and TiO₂ surface passivation using chenodeoxycholic acid (CDCA) reduces recombination losses. For example, sensitizers with this compound cores achieve power conversion efficiencies (PCE) up to 6.2% under AM 1.5 conditions . Transient photovoltage decay measurements and electrochemical impedance spectroscopy (EIS) are critical for evaluating charge injection efficiency and interfacial resistance .

Methodological Guidance

Q. How to design experiments for studying structure-activity relationships in antitumor derivatives of this compound?

Use a combinatorial library approach with systematic variation of substituents (e.g., halogens, alkyl chains) on the quinoxaline core. Assess cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) and normal cells . Pair results with molecular docking studies targeting proteins like topoisomerase II or tubulin to identify binding modes . Validate in vivo efficacy using xenograft models, monitoring tumor volume and metastasis .

Q. What computational tools are recommended for modeling charge transport in this compound-based organic semiconductors?

Combine DFT for intramolecular properties (Gaussian 09) with Marcus theory for charge transfer rates. Tools like VASP or Quantum ATK simulate bulk carrier mobility using hopping models . For ambipolar transport materials, adjust the Hartree-Fock exchange percentage in hybrid functionals to match experimental hole/electron mobilities .

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[1,2,5]Oxadiazolo[3,4-f]quinoxaline
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[1,2,5]Oxadiazolo[3,4-f]quinoxaline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.